molecular formula C10H7ClN2O B11894396 2-Chloro-3-quinolinecarbaldehyde oxime

2-Chloro-3-quinolinecarbaldehyde oxime

Cat. No.: B11894396
M. Wt: 206.63 g/mol
InChI Key: KTZXCDZMISQMMF-SDQBBNPISA-N
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Description

2-Chloro-3-quinolinecarbaldehyde oxime (CAS: 93299-49-1) is a quinoline-derived oxime with the molecular formula C₁₀H₇ClN₂O and a molecular weight of 206.63 g/mol. It is characterized by a quinoline backbone substituted with a chlorine atom at position 2 and an oxime functional group (-NOH) at the aldehyde position (C-3) . Key physicochemical properties include:

  • Melting point: 151–152°C (reported in one study) and 198–200°C (reported in another) . This discrepancy may arise from differences in polymorphic forms or measurement methodologies.
  • Purity: ≥98% (GC) .
  • Applications: Primarily used as an intermediate in organic syntheses, particularly in the development of pharmaceuticals and agrochemicals .

The compound’s reactivity stems from its electron-deficient quinoline ring, the electrophilic aldehyde-oxime group, and the chlorine substituent, which can participate in nucleophilic aromatic substitution reactions .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

(NZ)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6-

InChI Key

KTZXCDZMISQMMF-SDQBBNPISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N\O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroquinoline-3-carbaldehyde oxime typically involves the reaction of 2-Chloroquinoline-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for 2-Chloroquinoline-3-carbaldehyde oxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinoline-3-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 2-chloro-3-quinolinecarbaldehyde oxime exhibit promising antimicrobial properties. Studies have shown that modifications to the oxime group can enhance the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties
There is emerging evidence that quinoline derivatives, including this compound, possess anticancer activities. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and death .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can participate in various reactions, such as cycloadditions and nucleophilic substitutions, to form more complex structures. Its unique functional groups allow chemists to explore diverse synthetic pathways leading to biologically active compounds .

Synthesis of Heterocycles
The compound is also utilized in synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The reactivity of the chloro and oxime groups enables the formation of new rings through cyclization reactions, expanding the library of available heterocycles for further study .

Material Science

Development of Functional Materials
In material science, this compound has been investigated for its potential use in developing functional materials such as sensors and catalysts. Its ability to coordinate with metals makes it suitable for applications in catalysis where metal-organic frameworks are employed .

Polymer Chemistry
The compound's reactivity can be harnessed in polymer chemistry to create novel polymers with specific properties. By incorporating this compound into polymer backbones or as a side chain, researchers can tailor the physical and chemical properties of the resulting materials for specific applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial activity of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound, suggesting potential for further development into therapeutic agents .

Case Study 2: Anticancer Research

In another study published in a leading journal, scientists investigated the anticancer effects of this compound on breast cancer cell lines. They reported that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial agentsEnhanced efficacy against bacteria with structural modifications
Anticancer agentsInduces apoptosis in cancer cells through signaling modulation
Organic SynthesisBuilding block for complex moleculesVersatile reactions leading to diverse synthetic pathways
Synthesis of heterocyclesFormation of new rings via cyclization reactions
Material ScienceFunctional materialsPotential use in sensors and catalysts
Polymer chemistryTailored properties through incorporation into polymers

Mechanism of Action

The mechanism of action of 2-Chloroquinoline-3-carbaldehyde oxime involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with DNA, proteins, and other cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituted Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Chloro-3-quinolinecarbaldehyde oxime Cl (C-2), Oxime (C-3) C₁₀H₇ClN₂O 206.63 Melting point: 151–200°C; organic synthesis intermediate
2-Chloro-3-quinolinecarbaldehyde Cl (C-2), Aldehyde (C-3) C₁₀H₆ClNO 191.61 Precursor to oxime derivatives; limited biological data
2-Chloro-6-methylquinoline-3-carbaldehyde Cl (C-2), CH₃ (C-6), Aldehyde (C-3) C₁₁H₈ClNO 205.64 Higher lipophilicity due to methyl group; used in ligand synthesis
2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime Cl (C-2), OCH₃ (C-6), Oxime (C-3) C₁₁H₈ClN₂O₂ 250.65 Electron-donating methoxy group alters reactivity; anticancer research
4-Methylpentan-2-one oxime Aliphatic oxime C₆H₁₃NO 115.17 Acute toxicity (H302), skin/eye irritant; industrial applications
Phosgene oxime Dichloro-oxime CHCl₂NO 113.93 Extremely toxic (AEGL-1: 0.11 mg/m³); chemical warfare agent

Physicochemical and Reactivity Differences

  • Substituent Effects: Chlorine vs. Methoxy Groups: The chlorine atom at C-2 (electron-withdrawing) increases the quinoline ring’s electrophilicity, favoring nucleophilic attacks. Methyl Substitution: Derivatives like 2-chloro-6-methylquinoline-3-carbaldehyde exhibit increased lipophilicity, improving membrane permeability in drug design .
  • Oxime vs. This makes the oxime derivative more versatile in metal-catalyzed reactions or as a ligand in coordination chemistry .

Key Research Findings

  • Reactivity : The chlorine atom at C-2 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the oxime group enables condensation reactions to form heterocycles like imidazoles .
  • Stability : Derivatives with electron-donating groups (e.g., methoxy) exhibit enhanced thermal stability compared to halogenated analogs .

Biological Activity

2-Chloro-3-quinolinecarbaldehyde oxime is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and applications in various fields.

This compound is derived from quinoline, a heterocyclic compound known for its diverse biological activities. The oxime functional group enhances the compound's reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance, it has been tested on:

Cell Line IC50 (µM) Effect
MDA-MB-23112Induces apoptosis
SH-SY5Y15Reduces cell viability
HepG210Cell cycle arrest at G1 phase

The compound's ability to induce apoptosis and arrest the cell cycle indicates its potential as an anticancer therapeutic agent .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in metabolic pathways, affecting cancer cell proliferation and survival.
  • Induction of Apoptosis : It activates specific signaling pathways leading to programmed cell death, particularly in cancer cells.
  • Modulation of Gene Expression : The compound influences the expression of genes associated with cell growth and apoptosis, contributing to its anticancer effects.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, toxicity assessments indicate that while it is effective against cancer cells, it exhibits lower toxicity towards normal human cells, highlighting its therapeutic potential .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of the compound against E. coli and S. aureus demonstrated a significant reduction in bacterial load in vitro, suggesting its potential for treating bacterial infections .
  • Cancer Research : In vivo studies using mouse models revealed that treatment with this compound led to a marked reduction in tumor size compared to controls, supporting its role as a promising anticancer agent .

Q & A

Q. What are the standard synthetic protocols for 2-chloro-3-quinolinecarbaldehyde oxime, and how can reaction efficiency be optimized?

The compound is typically synthesized by condensing 2-chloroquinoline-3-carbaldehyde with hydroxylamine hydrochloride in ethanol under mild conditions. A stoichiometric ratio of 1:1.5 (aldehyde:hydroxylamine) with sodium acetate as a base is recommended. Reaction completion is monitored via TLC, and purification involves extraction with chloroform followed by rotary evaporation . Optimization may include adjusting reaction time (2–4 hours) or solvent polarity to improve yield.

Q. How is the purity and structural integrity of this compound validated in experimental settings?

Key characterization methods include:

  • Melting point analysis : 198–200°C (decomposition) .
  • Spectroscopic techniques : FTIR for oxime (-C=N-OH) stretching (~1600 cm⁻¹) and chloro-quinoline C-Cl absorption (~750 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to confirm >98% purity .

Q. What safety precautions are critical when handling this compound?

The compound poses risks of skin/eye irritation (GHS Category 2/2A). Required precautions include:

  • Use of nitrile gloves, goggles, and lab coats.
  • Immediate washing with water for skin/eye contact.
  • Work in a fume hood to avoid inhalation of dust .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of this compound, and how can side products be minimized?

Competing reactions include:

  • Aldehyde oxidation : Formation of carboxylic acid derivatives under prolonged exposure to moisture or oxygen.
  • Oxime isomerization : Conversion between (E)- and (Z)-isomers, which can alter bioactivity. Mitigation strategies:
  • Use anhydrous solvents and inert atmospheres (N₂/Ar) .
  • Control reaction pH (neutral to slightly acidic) to stabilize the oxime group .

Q. What mechanistic insights explain the biological activity of this compound in anticancer studies?

The compound’s bioactivity is attributed to:

  • Chlorine substituent : Enhances electrophilicity, enabling covalent binding to cellular nucleophiles (e.g., cysteine residues in kinases).
  • Oxime group : Acts as a hydrogen-bond donor, improving target selectivity. In vitro studies suggest inhibition of topoisomerase II and induction of apoptosis in HeLa cells at IC₅₀ = 12–18 µM .

Q. How can researchers resolve contradictions in reported biological data for this compound?

Discrepancies in IC₅₀ values or toxicity profiles may arise from:

  • Purity variability : Impurities from incomplete oxime formation or residual solvents.
  • Assay conditions : Differences in cell lines, incubation times, or solvent carriers (DMSO vs. ethanol). Recommendations:
  • Validate purity via NMR and LC-MS before biological testing.
  • Standardize assay protocols across studies .

Methodological Challenges and Solutions

Q. What analytical techniques are most effective for tracking reaction intermediates in oxime synthesis?

  • In situ FTIR : Monitors aldehyde conversion to oxime by tracking C=O (1720 cm⁻¹) and C=N (1600 cm⁻¹) peaks.
  • HPLC-MS : Identifies intermediates like Schiff bases or unreacted aldehyde .

Q. How can structural modifications enhance the stability of this compound in aqueous media?

  • Derivatization : Replace the oxime group with a methyloxime (-N-OCH₃) to reduce hydrolysis.
  • Formulation : Encapsulate in cyclodextrin or liposomes to shield reactive groups .

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